molecular formula C26H26N2O B2395010 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 2034526-16-2

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2395010
CAS No.: 2034526-16-2
M. Wt: 382.507
InChI Key: LMEXCLRCZKKECP-UHFFFAOYSA-N
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Description

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a unique structure combining an azetidine ring, a dihydroisoquinoline moiety, and a diphenylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors

    Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate precursors under basic conditions.

    Introduction of Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

    Attachment of Diphenylethanone Group: The final step involves the attachment of the diphenylethanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone: can be compared with other compounds containing azetidine or dihydroisoquinoline moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c29-26(25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28-18-24(19-28)27-16-15-20-9-7-8-14-23(20)17-27/h1-14,24-25H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXCLRCZKKECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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